3-氯-6-羟基吡啶-2-甲酸

描述

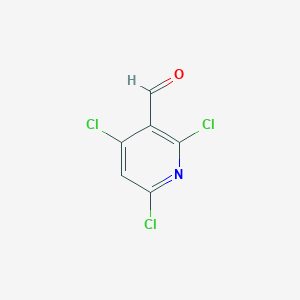

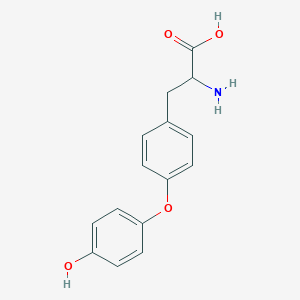

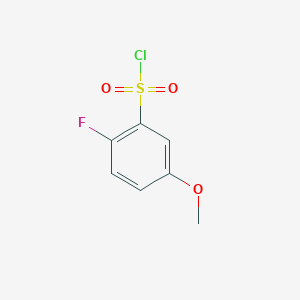

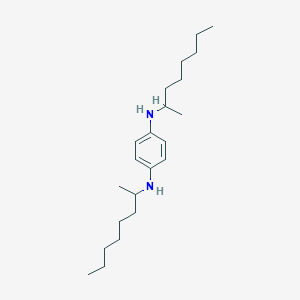

3-Chloro-6-hydroxypicolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The compound is characterized by the presence of a chlorine atom and a hydroxyl group, which are substituted at the 3rd and 6th positions of the pyridine ring, respectively. This structure is closely related to the compounds studied in the provided papers, where 3-hydroxypicolinic acid (HpicOH) is a recurring ligand in various metal complexes, demonstrating its versatility in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds involves the use of 3-hydroxypicolinic acid as a starting material. For instance, lanthanide complexes were prepared by reacting HpicOH with lanthanide ions, resulting in compounds with interesting photoluminescent properties . Similarly, palladium, platinum, and rhenium complexes were synthesized using HpicOH, which demonstrated various coordination modes, including N,O-chelation . Cadmium complexes were also prepared, showcasing the ability of HpicOH to form bidentate chelates with metal ions . These syntheses highlight the reactivity of the hydroxypicolinic acid moiety and its potential in forming metal complexes.

Molecular Structure Analysis

The molecular structures of the synthesized complexes were determined using X-ray diffraction techniques. For example, the lanthanide complex with Eu(III) was found to crystallize in a monoclinic system with specific cell parameters, and the ligands coordinated through N,O- or O,O- chelation . The palladium and platinum complexes exhibited a distorted square planar arrangement around the metal center, with evidence of N,O-chelation . The cadmium complexes formed centrosymmetrical dimers with a distorted octahedral coordination environment . These findings provide insight into the molecular geometry and coordination behavior of hydroxypicolinic acid derivatives.

Chemical Reactions Analysis

The chemical reactivity of picolinic acid derivatives was explored through the formation of various metal complexes. The coordination modes of HpicOH with different metals, such as palladium, platinum, rhenium, and cadmium, were studied, revealing the ligand's ability to adapt its bonding to the metal center's requirements . Additionally, the photochemistry of chloro and bromopicolinic acids was investigated, showing that photodehalogenation can occur via heterolytic or homolytic pathways, depending on the solvent environment . These studies demonstrate the diverse chemical behavior of picolinic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized complexes were characterized using various spectroscopic methods. Photoluminescence measurements indicated that the Eu(III) complex of HpicOH was highly luminescent, making it suitable for applications in luminescent materials . Infrared, Raman, and NMR spectroscopy provided further evidence of the coordination modes and the integrity of the complexes in the solid state . The thermal behavior of the cadmium complexes was also examined, correlating with the solid-state structures . These analyses contribute to a comprehensive understanding of the properties of hydroxypicolinic acid derivatives when coordinated to metals.

科学研究应用

光脱卤研究: "6-氯吡啶-2-甲酸" 因其光脱卤行为而受到研究,在特定条件下生成 "6-羟基吡啶-2-甲酸" 等产物。本研究对于了解氯代吡啶-2-甲酸在环境中的光化学行为至关重要 (Rollet, Richard, & Pilichowski, 2006).

钴 (II) 配合物的合成: 已经合成并表征了与 3-羟基吡啶-2-甲酸形成的钴 (II) 配合物。这些研究对于了解此类配合物的配位化学和磁性至关重要 (Girginova et al., 2005).

激光解吸质谱法基质: 吡啶-2-甲酸的衍生物 3-氨基吡啶-2-甲酸已被用作 DNA 和蛋白质的基质辅助激光解吸/电离的基质,这在质谱分析技术中至关重要 (Taranenko et al., 1994).

氨解研究: 了解 3-羟基吡啶-2-甲酸的氨解一直是研究的主题,为有机合成和分析化学做出了重大贡献 (Moore, Kirk, & Newmark, 1979).

发光材料: 已经开发出基于 3-羟基吡啶-2-甲酸和二氧化硅纳米颗粒配合物的新型镧系发光材料。这项研究有助于材料科学,特别是在光致发光材料领域 (Soares-Santos et al., 2003).

螯合行为研究: 已经使用密度泛函理论研究了包括 6-羟基吡啶-2-甲酸在内的羟基吡啶-2-甲酸化合物的螯合行为和质子相关现象。此类研究对于了解这些酸在各个领域的化学性质和潜在应用至关重要 (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

生物生产和应用: 3-羟基丙酸作为 3-羟基吡啶-2-甲酸的氧化产物形成,其在新型石化基聚合物材料、外科生物复合材料和药物释放材料中的应用得到了探索 (Tingirikari, Ahmed, & Yata, 2016).

安全和危害

The safety information for 3-Chloro-6-hydroxypicolinic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

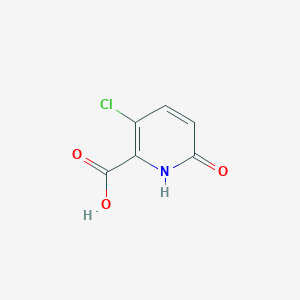

IUPAC Name |

3-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGJDZXVOQNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396985 | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-hydroxypicolinic acid | |

CAS RN |

68160-46-3, 1263280-37-0 | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68160-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)